
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ketones, and ethers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include diethyl oxalate, methylamine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate include:
- Diethyl 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- 2-[(1,2-Dimethoxy-12-methyl-12,13-dihydro[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methyl]-7-methoxy-2,6-dimethyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one
- (1S,13S,17S,18R)-18-Methoxy-12,13,15-trimethyl-11,14-dioxo-4,21-dioxa-12,15-diazatricyclo[15.3.1.0~5,10~]henicosa-5,7,9-triene-8-carbonitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of functional groups and the resulting chemical properties. This unique structure allows for distinct interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
38252-51-6 |
|---|---|
Fórmula molecular |
C34H64N2O8 |
Peso molecular |
628.9 g/mol |
Nombre IUPAC |
ethyl 11-[[3-[2-[2-[(11-ethoxy-11-oxoundecyl)-methylamino]-2-oxoethoxy]ethoxy]-2-oxopropyl]amino]undecanoate |
InChI |
InChI=1S/C34H64N2O8/c1-4-43-33(39)22-18-14-10-6-8-12-16-20-24-35-28-31(37)29-41-26-27-42-30-32(38)36(3)25-21-17-13-9-7-11-15-19-23-34(40)44-5-2/h35H,4-30H2,1-3H3 |
Clave InChI |
KMANQHRRDVGNRX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCCNCC(=O)COCCOCC(=O)N(C)CCCCCCCCCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


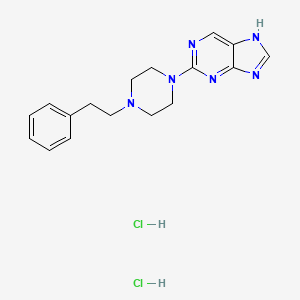
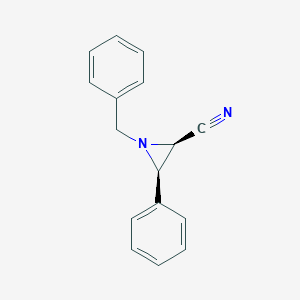
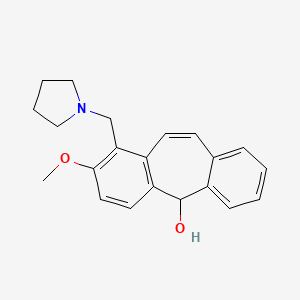
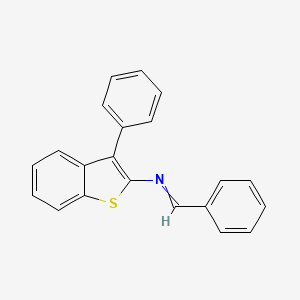
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
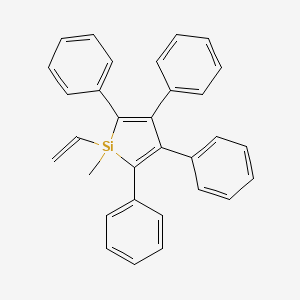
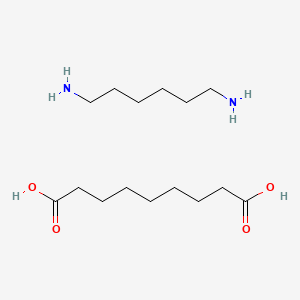
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
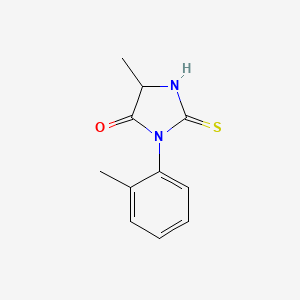
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)



![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
